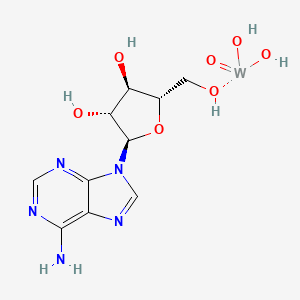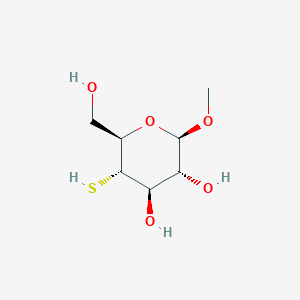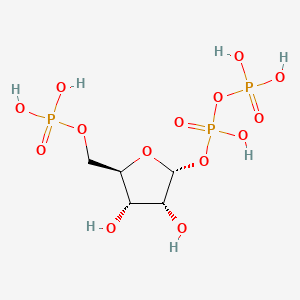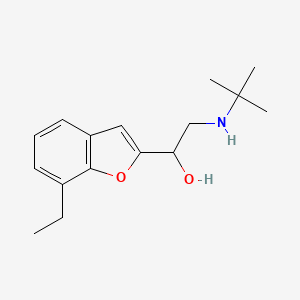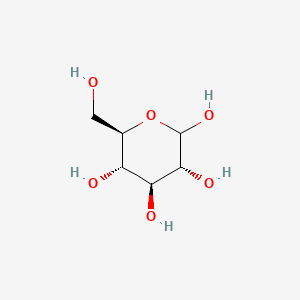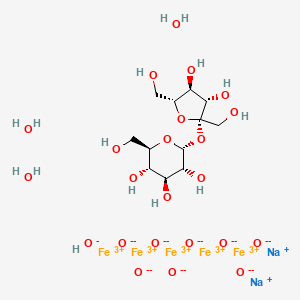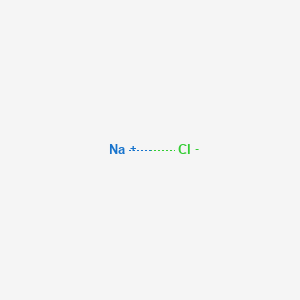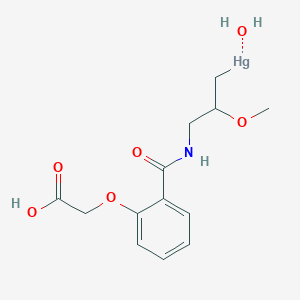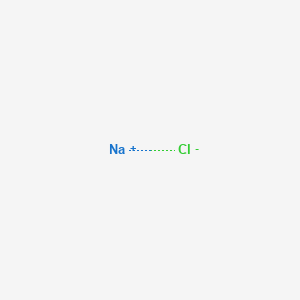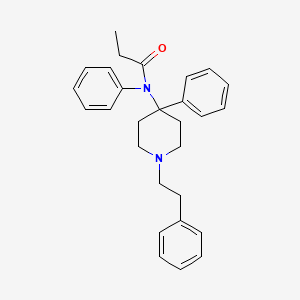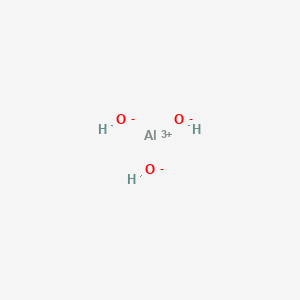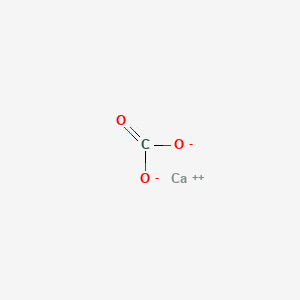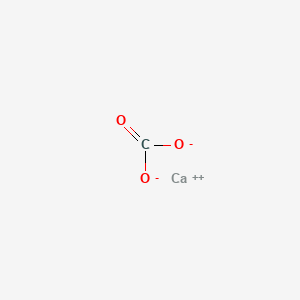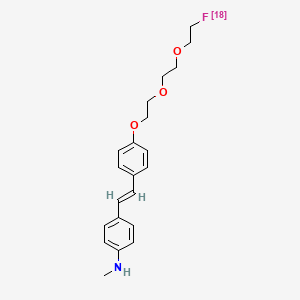
Florbetaben F-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Florbetaben F-18 is a diagnostic radiotracer developed for visualizing β-amyloid plaques in the brain. It is a fluorine-18-labeled stilbene derivative used in Positron Emission Tomography (PET) imaging. This compound is particularly significant in diagnosing Alzheimer’s disease and other cognitive impairments by detecting the density of β-amyloid neuritic plaques in the brain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Florbetaben F-18 involves the radiofluorination of a Boc-protected precursor. The process begins with the azeotropic drying of aqueous fluorine-18 fluoride with a potassium carbonate and kryptofix complex. The dried fluoride is then reacted with the precursor in dimethyl sulfoxide at 130°C for 5 minutes. The intermediate product is deprotected with hydrochloric acid at 90°C for 3 minutes .
Industrial Production Methods: Microfluidic radiosynthesizers have been developed to produce this compound in smaller, clinically relevant batches. This method involves drying cyclotron-produced aqueous fluorine-18 fluoride in small increments directly inside the reaction site. The precursor solution is then added, and the reaction is performed on a microfluidic chip, followed by purification using high-performance liquid chromatography .
化学反应分析
Florbetaben F-18 primarily undergoes radiofluorination reactions. The key reagents involved include fluorine-18 fluoride, potassium carbonate, kryptofix, dimethyl sulfoxide, and hydrochloric acid. The major product formed from these reactions is the fluorine-18-labeled stilbene derivative, which is then purified and formulated for use in PET imaging .
科学研究应用
Florbetaben F-18 is extensively used in medical research, particularly in the early detection and diagnosis of Alzheimer’s disease. It allows for the non-invasive visualization of β-amyloid plaques in the brain, aiding in the differentiation of Alzheimer’s disease from other forms of dementia. Additionally, it is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting β-amyloid plaques .
作用机制
Florbetaben F-18 is compared with other amyloid PET tracers such as Pittsburgh compound B (PiB) and Florbetapir F-18. While PiB is labeled with carbon-11, this compound and Florbetapir F-18 are labeled with fluorine-18, offering a longer half-life and wider clinical application. This compound has shown high binding affinity and excellent imaging properties, making it a reliable tracer for amyloid imaging .
相似化合物的比较
- Pittsburgh compound B (PiB)
- Florbetapir F-18
- FIBT (2-(p-methylaminophenyl)-7-(2-[18F]fluoroethoxy)imidazo[2,1-b]benzothiazole)
Florbetaben F-18 stands out due to its high binding affinity, longer half-life, and suitability for widespread clinical use.
属性
| Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner. | |
CAS 编号 |
902142-97-6 |
分子式 |
C21H26FNO3 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |
InChI 键 |
NCWZOASIUQVOFA-FWZJPQCDSA-N |
手性 SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |
规范 SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


